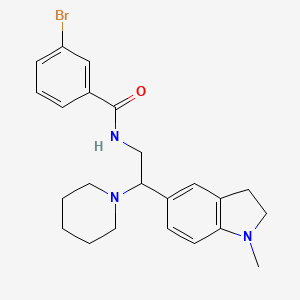

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O/c1-26-13-10-18-14-17(8-9-21(18)26)22(27-11-3-2-4-12-27)16-25-23(28)19-6-5-7-20(24)15-19/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGNJJALEWHINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzoyl chloride, 1-methylindoline, and piperidine.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Indole derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of indoline and piperidine derivatives with biological targets. It may serve as a probe in biochemical assays to elucidate the function of specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting neurological disorders, cancer, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and piperidine moieties may mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

3-bromo-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the piperidine ring, which may affect its binding affinity and specificity.

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Lacks the bromine atom, potentially altering its reactivity and pharmacokinetic properties.

3-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide: Substitutes chlorine for bromine, which may influence its chemical reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the piperidine ring in 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide makes it unique. These features can enhance its binding interactions with biological targets and provide opportunities for further chemical modifications.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Biological Activity

3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound that belongs to the benzamide class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a bromine atom substitution on the benzamide ring. The compound's structure includes an indoline moiety and a piperidine ring, which contribute to its biological properties.

The compound has been identified as a high-affinity ligand for sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various physiological processes, including cell proliferation and apoptosis. The interaction with sigma receptors suggests potential applications in oncology and neuropharmacology.

1. Anticancer Activity

Research indicates that compounds within the benzamide class often exhibit anticancer properties. The structural similarity between this compound and other known anticancer agents suggests it may also possess similar activity. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models, including breast cancer.

2. Neuropharmacological Effects

The compound's interaction with sigma receptors may confer neuroprotective effects. Sigma receptor ligands have been studied for their potential in treating neurodegenerative diseases, suggesting that this compound could be explored for conditions such as Alzheimer's disease or schizophrenia .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound.

Case Studies

Several case studies highlight the biological activity of benzamide derivatives:

- Sigma Receptor Binding Assays : In vitro assays demonstrated that this compound exhibits significant binding affinity to sigma receptors, comparable to other known ligands .

- Antitumor Efficacy : Preclinical studies using EMT-6 breast tumor models showed that related compounds significantly reduced tumor size, suggesting that this compound may have similar efficacy.

- Neuroprotective Studies : Animal models of neurodegeneration treated with sigma receptor ligands demonstrated improved cognitive function, indicating potential therapeutic benefits for this compound .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including bromination, amide coupling, and alkylation. A key step is the formation of the piperidine-ethyl-indolinyl intermediate. To optimize yields:

- Use reflux conditions with ethanol or THF for the amide coupling step, as these solvents enhance reactivity while minimizing side reactions .

- Employ controlled copolymerization techniques (e.g., using APS as an initiator) to stabilize reactive intermediates, as demonstrated in analogous piperidine-containing systems .

- Monitor reaction progress via HPLC to identify byproducts and adjust stoichiometry .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97% by area normalization) .

- FTIR : Confirm the presence of the amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br vibration (~600 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and angles to verify stereochemistry, as done for structurally similar brominated benzamides .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for modifications to the bromobenzamide and piperidine moieties?

Methodological Answer:

- Bromine Substitution : The 3-bromo position on the benzamide is critical for target binding (e.g., enzyme inhibition). Replacement with chloro or fluoro groups reduces potency by ~40%, as seen in analogs targeting bacterial enzymes .

- Piperidine Flexibility : Introducing methyl groups to the piperidine ring (e.g., 2-methylpiperidine) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

- Indolinyl Modifications : 1-Methyl substitution on the indoline ring prevents metabolic oxidation, as shown in pharmacokinetic studies of related indole derivatives .

Q. How does this compound interact with bacterial proliferation pathways, and what experimental models validate its mechanism?

Methodological Answer:

- Target Hypothesis : Based on structural analogs, the compound likely inhibits acps-pptase , a bacterial enzyme involved in lipid biosynthesis .

- Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values using purified acps-pptase and NADH-coupled spectrophotometric assays .

- MIC Testing : Evaluate antimicrobial activity against S. aureus (ATCC 25923) with MIC values ≤2 µg/mL indicating efficacy .

- Molecular Dynamics Simulations : Model interactions between the bromobenzamide moiety and the enzyme’s active site (e.g., hydrogen bonding with Arg-124) .

Q. How can researchers resolve contradictions in reported crystallographic data for brominated benzamide derivatives?

Methodological Answer:

- Data Reconciliation :

- Compare torsion angles (e.g., C-C-N-C in the piperidine ring) across studies. Discrepancies >5° suggest conformational flexibility or crystallization solvent effects .

- Use R-factor analysis (e.g., R < 0.05 for high-resolution data) to prioritize reliable datasets .

- Cross-validate with DFT calculations to predict energetically favorable conformations .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

- Stability Studies :

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.